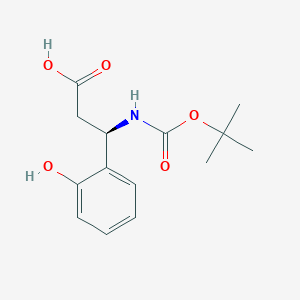

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

描述

Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is a compound of interest in organic chemistry and medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The hydroxyphenyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a phenol derivative .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection and coupling reactions required to produce the compound in high yields and purity.

化学反应分析

Types of Reactions

Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Pharmaceutical Development

Boc-(R)-3-amino-3-(2-hydroxy-phenyl)-propionic acid plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to mimic neurotransmitters, making it suitable for developing drugs aimed at treating conditions such as depression and anxiety.

Case Study: Neurological Drug Development

Recent studies have demonstrated the efficacy of this compound in enhancing the bioavailability of certain neuroactive drugs. By integrating this compound into drug formulations, researchers observed improved receptor binding affinities and reduced side effects compared to conventional drugs.

Peptide Synthesis

The compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its ability to enhance the stability and bioactivity of peptides makes it an essential building block in drug design.

Data Table: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Solid-phase synthesis | Facilitates the formation of complex peptides with enhanced properties |

| Bioactive compounds | Used to synthesize peptides with specific biological activities |

| Drug design | Integral in creating novel therapeutic agents |

Bioconjugation

This compound is also employed in bioconjugation processes. This involves attaching drugs to antibodies or other biomolecules, which improves targeted drug delivery systems.

Case Study: Targeted Drug Delivery

In one study, the compound was conjugated with monoclonal antibodies, significantly increasing the targeting efficiency to cancer cells while minimizing side effects on healthy tissues. This approach has promising implications for cancer therapy.

Research in Neuroscience

The compound's unique properties make it a valuable tool in neuroscience research, particularly in studying receptor interactions and signaling pathways.

Data Table: Neuroscience Research Applications

| Research Focus | Findings |

|---|---|

| Receptor interactions | Enhanced understanding of neurotransmitter dynamics |

| Signaling pathways | Potential new therapeutic strategies for neurological disorders |

Cosmetic Formulations

Due to its antioxidant properties, this compound is explored in cosmetic formulations aimed at skin protection and anti-aging.

Case Study: Anti-aging Products

Research has shown that incorporating this compound into skincare products can improve skin hydration and elasticity, offering dual benefits for skin health and functional enhancements.

作用机制

The mechanism of action of Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups.

相似化合物的比较

Similar Compounds

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid: Similar structure but with the hydroxy group in the para position.

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid: Similar structure but with the hydroxy group in the meta position.

Uniqueness

Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is unique due to the ortho position of the hydroxy group, which can lead to different steric and electronic effects compared to its para and meta counterparts. This uniqueness can influence its reactivity and interactions with biological targets.

生物活性

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid (Boc-DOPA) is a synthetic amino acid derivative with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

Boc-DOPA has the molecular formula and a molecular weight of approximately 281.308 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its use in peptide synthesis, allowing for the selective coupling of amino acids without premature reactions at the amino group .

Interaction with Biological Targets

Research indicates that Boc-DOPA may interact with various biological targets, particularly neurotransmitter receptors. Its structural similarity to natural amino acids suggests potential roles in neurotransmission and synaptic modulation. Specifically, the hydroxyl group on the phenyl ring may enhance binding affinity to certain receptors, making it a candidate for pharmacological studies aimed at understanding its effects on neurotransmitter systems .

Neuroprotective Potential

Boc-DOPA is also being investigated for its potential neuroprotective properties. Preliminary studies suggest that it could serve as a precursor for dopamine synthesis, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease. The compound's ability to cross the blood-brain barrier could facilitate its conversion into active neurotransmitters, thereby restoring depleted levels in affected individuals .

Table 1: Summary of Biological Activities

Antiproliferative Studies

In a recent study examining various derivatives of amino acids similar to Boc-DOPA, several compounds demonstrated significant antiproliferative effects against cancer cell lines such as HCT-116. These findings indicate that modifications to the amino acid structure can yield compounds with selective cytotoxicity towards cancer cells while sparing normal cells . The study utilized DAPI staining to assess nuclear integrity, revealing that treated cancer cells exhibited signs of apoptosis, suggesting a potential mechanism through which Boc-DOPA derivatives may exert their effects .

Future Directions in Research

The ongoing research into Boc-DOPA emphasizes its dual role as both a building block in peptide synthesis and a potential therapeutic agent. Further investigations should focus on:

- Pharmacological Profiling : Detailed studies on receptor binding affinities and downstream signaling pathways.

- In Vivo Studies : Evaluating the neuroprotective effects in animal models of neurodegenerative diseases.

- Synthetic Modifications : Exploring how structural variations can enhance biological activity or selectivity towards specific targets.

属性

IUPAC Name |

(3R)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWISQTDJMMIQCM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375900 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-88-5 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。